Absence of Curated Bioactivity vs. Structurally Related Oxalamides with Defined Kinase Inhibition
No quantitative IC50, Ki, or EC50 data exists for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide in curated public databases. In contrast, oxalamide-containing molecules from patent US10889571 (e.g., Example 127) demonstrate ABL1 WT IC50 values of 0.360 nM [1]. This represents a fundamental data gap that prevents any direct performance comparison. The complete absence of affinity data for the target compound is a critical differentiator: while structurally related oxalamides are active, this compound's activity is unproven.
| Evidence Dimension | Quantitative bioactivity (IC50 against ABL1 kinase) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Patent oxalamide derivative (US10889571, Example 127): IC50 = 0.360 nM |
| Quantified Difference | Non-computable (infinite relative to absence of data) |
| Conditions | ABL1 WT (64-515aa, His-tag, Sf9 insect cells); microfluidic mobility shift assay [1] |
Why This Matters
Procurement decisions must account for the risk that the target compound may lack the potent kinase inhibition profile exhibited by in-class oxalamide derivatives.
- [1] BindingDB Entry BDBM477782; US10889571, US12240835, US12454524, US20240101536. ABL1 WT IC50: 0.360 nM. View Source
